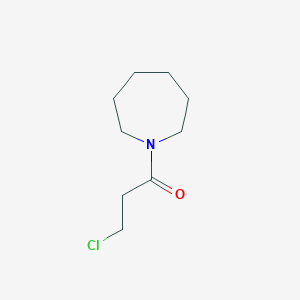

1-(Azepan-1-yl)-3-chloropropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Azepan-1-yl)-3-chloropropan-1-one, also known as 1-chloro-3-azepanone, is a versatile organic compound with a wide range of applications. It is a colorless liquid with a pungent odor and is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1-chloro-3-azepanone is also a valuable intermediate in the synthesis of other compounds and is used in a variety of research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- 1-(Azepan-1-yl)-3-chloropropan-1-one serves as a precursor in the synthesis of various complex molecules. For instance, it has been used in the preparation of hexahydropyrrolo derivatives, demonstrating its versatility in organic synthesis (Funke, Es-Sayed, & de Meijere A, 2000).

Drug Delivery Applications

- Derivatives of this compound have been explored for their potential in drug delivery systems. For example, photocrosslinkable chitosan derivatives, synthesized using similar chemical structures, have shown promise for sustained drug release, indicating the applicability of such compounds in pharmacological contexts (Jameela, Lakshmi, James, & Jayakrishnan, 2002).

Antioxidant Activity

- Some derivatives of 1-(Azepan-1-yl)-3-chloropropan-1-one have shown significant antioxidant activities. This was observed in compounds synthesized by coupling different amino acids, highlighting their potential in developing antioxidant agents (Kumar, Kumar, & Naik, 2009).

Neuroprotective Effects

- Related chemical structures have demonstrated neuroprotective effects. For instance, chlorogenic acid, which shares similar functional groups, has shown anti-amnesic activity and potential in treating cognitive impairments (Kwon et al., 2010).

Apoptosis Induction in Cancer Cells

- Certain derivatives have been identified as apoptosis inducers, which can be crucial in developing anticancer therapies. This underscores the compound's potential role in medicinal chemistry (Zhang et al., 2005).

Catalysis and Chemical Synthesis

- The compound and its derivatives have applications in catalysis and chemical synthesis, facilitating the creation of complex molecular structures, essential in both academic and industrial chemistry (Hasaninejad, Golzar, Beyrati, Zare, & Doroodmand, 2013).

Safety and Hazards

The safety data sheet for a similar compound, 1-Azepan-1-yl-2-chloro-ethanone, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s structurally similar to azone® (1-dodecylazacycloheptan-2-one), a well-known chemical penetration enhancer . Azone® and its analogues are known to interact with the skin’s outermost layer, the stratum corneum, facilitating the penetration of drugs .

Mode of Action

1-(Azepan-1-yl)-3-chloropropan-1-one, like Azone®, likely interacts with the lipid matrix of the stratum corneum, disrupting its structure and increasing its permeability . This disruption allows for enhanced penetration of drugs, improving their bioavailability .

Biochemical Pathways

It’s plausible that it influences the lipid pathways in the skin, given its potential role as a penetration enhancer .

Pharmacokinetics

As a potential skin penetration enhancer, it’s likely to have a significant impact on the absorption and bioavailability of co-administered drugs .

Result of Action

The primary result of the action of 1-(Azepan-1-yl)-3-chloropropan-1-one is likely to be an increased permeability of the skin, leading to enhanced absorption of co-administered drugs . This can lead to improved efficacy of topical medications.

Eigenschaften

IUPAC Name |

1-(azepan-1-yl)-3-chloropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRXQHZJJYVHQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid](/img/structure/B2990968.png)

![3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2990977.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2990988.png)